2-Methyl-2-octanol

説明

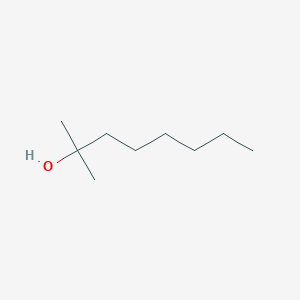

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCNUEXDHWDIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060855 | |

| Record name | 2-Octanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-44-4 | |

| Record name | 2-Methyl-2-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylheptyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLHEPTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38JIM8KS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-2-octanol physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-octanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Chemical Identity

This compound is a tertiary alcohol. Its fundamental identification details are as follows:

-

IUPAC Name: 2-methyloctan-2-ol[1]

-

Synonyms: 1,1-Dimethylheptyl alcohol, n-Hexyldimethylcarbinol[2][3][4]

-

Molecular Structure:

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 144.258 | g/mol | [2] | |

| Appearance | Liquid or Solid | [2] | ||

| Density | 0.825 | g/cm³ | [2][3] | |

| Boiling Point | 177 - 178 | °C | 760 mmHg | [2][3][7] |

| Melting Point | 6.15 | °C | (estimate) | [2][3] |

| Flash Point | 71.1 | °C | (Closed Cup, est.) | [2][3][7] |

| Refractive Index | 1.431 | [2][3] | ||

| Vapor Pressure | 0.305 | mmHg | 25 °C (estimate) | [3][7] |

| Water Solubility | 495 | mg/L | 25 °C (estimate) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.72770 - 3.190 | [2][4] | ||

| Solubility | Soluble in alcohol, Chloroform, Ethyl Acetate, DMSO | [3][7] |

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can be determined for a pure compound to aid in its identification.[8] A common and efficient method for small sample volumes is the micro-boiling point or capillary method.[9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block on a hot plate)[10]

-

Clamps and stand

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (e.g., Thiele tube).[9]

-

The apparatus is heated gently. Initially, bubbles of trapped air will be expelled from the capillary tube.[9]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[8][9]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This temperature is recorded.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.[12] For a liquid like this compound, this can be determined with high accuracy using basic laboratory equipment.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using the electronic balance and recorded.[13]

-

A specific volume of this compound (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.[13]

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

-

The density is calculated using the formula: Density = Mass / Volume.[12]

-

The procedure can be repeated multiple times to ensure precision, and the average density is reported.[13]

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance and is a useful constant for identifying liquids.[14] It is typically measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (commonly 20°C or 25°C) and allowed to circulate through the instrument to equilibrate the prisms.

-

The prism surfaces of the refractometer are cleaned using a soft tissue and a suitable solvent and allowed to dry completely.

-

A few drops of this compound are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are seen.

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the dividing line between the light and dark fields.

-

The adjustment knob is used to center the dividing line precisely on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Octanol, 2-methyl-|lookchem [lookchem.com]

- 4. parchem.com [parchem.com]

- 5. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 7. This compound, 628-44-4 [thegoodscentscompany.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyl-2-octanol: Structure, Formula, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-2-octanol, a tertiary alcohol with applications as a synthetic intermediate. This document details its molecular structure, chemical formula, and key quantitative data, along with a representative synthetic protocol and expected spectroscopic characteristics.

Chemical Structure and Formula

This compound, a member of the tertiary alcohol family, is characterized by a hydroxyl group attached to a tertiary carbon atom. Its chemical structure consists of an eight-carbon chain (octane) with a methyl group and a hydroxyl group both bonded to the second carbon atom.

Molecular Formula: C₉H₂₀O[1][2][3][4][5]

IUPAC Name: 2-methyloctan-2-ol[1][2][6]

CAS Registry Number: 628-44-4[1][2][3]

Synonyms: 1,1-Dimethylheptyl alcohol, 2-methyloctan-2-ol[2]

The structure of this compound is visualized in the diagram below.

References

- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 3. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-2-octanol, a tertiary alcohol with applications as a specialty solvent and intermediate in the fragrance, cosmetic, and pharmaceutical industries.[1] The document details the prevalent laboratory and industrial methodologies, offering comparative data, experimental protocols, and process visualizations to aid researchers in selecting and implementing the most suitable synthesis strategy.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound is predominantly achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. The Grignard reaction is the most established and widely utilized method, offering versatility through two main retrosynthetic disconnections. An alternative approach involves the use of organolithium reagents, which exhibit higher reactivity.

Table 1: Comparative Analysis of this compound Synthesis Pathways

| Synthesis Pathway | Reactants | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Grignard Route A | 2-Octanone (B155638), Methylmagnesium Bromide/Chloride | Magnesium, Methyl Halide | Anhydrous Ether (e.g., THF, Diethyl Ether) | 1-3 hours | High | >95% (post-purification) | Readily available starting materials, well-established procedure. | Grignard reagent is sensitive to moisture and protic solvents. |

| Grignard Route B | Acetone (B3395972), Hexylmagnesium Bromide/Chloride | Magnesium, Hexyl Halide | Anhydrous Ether (e.g., THF, Diethyl Ether) | 1-3 hours | High | >95% (post-purification) | Utilizes a common and inexpensive ketone. | Preparation of the hexyl Grignard reagent can be challenging. |

| Organolithium Route | 2-Octanone, Methyllithium (B1224462) | Methyllithium | Anhydrous Ether or Hydrocarbon | 0.5-2 hours | Very High | >97% (post-purification) | Higher reactivity, potentially faster reaction times. | Methyllithium is highly pyrophoric and requires careful handling. |

Grignard Synthesis of this compound

The Grignard reaction provides two primary routes for the synthesis of this compound, both of which are highly effective in laboratory settings.[2]

Route A: Reaction of Methylmagnesium Halide with 2-Octanone

This is a common and reliable method that involves the reaction of a methyl Grignard reagent with 2-octanone.[3]

Caption: Grignard Synthesis of this compound (Route A).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

2-Octanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of methyl halide (1.1 eq) in anhydrous ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

-

Reaction with 2-Octanone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 2-octanone (1.0 eq) in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Route B: Reaction of Hexylmagnesium Halide with Acetone

An alternative Grignard approach involves the reaction of a hexyl Grignard reagent with acetone.[2]

Caption: Grignard Synthesis of this compound (Route B).

The experimental protocol is similar to Route A, with the substitution of hexyl halide for methyl halide and acetone for 2-octanone.

Organolithium Synthesis of this compound

Organolithium reagents, such as methyllithium, are more reactive than their Grignard counterparts and can also be used for the synthesis of this compound from 2-octanone.[4] This increased reactivity can lead to faster reaction times but also requires more stringent anhydrous and inert atmosphere conditions due to the pyrophoric nature of alkyllithiums.

Caption: Organolithium Synthesis of this compound.

Materials:

-

Methyllithium solution in diethyl ether or other suitable solvent

-

2-Octanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-octanone (1.0 eq) in anhydrous ether.

-

Addition of Methyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Add methyllithium solution (1.1 eq) dropwise via syringe.

-

Reaction and Workup: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature. The workup and purification procedure is similar to the Grignard synthesis.

Industrial Production and Purification

On an industrial scale, the Grignard reaction, particularly the reaction of a methyl Grignard reagent with 2-octanone, is a common method for the production of this compound.[3] Continuous production processes may be employed to improve safety and efficiency.

Purification by Fractional Distillation

The primary method for purifying crude this compound is fractional distillation.[5] This technique separates the product from unreacted starting materials, solvents, and byproducts based on differences in their boiling points.

| Compound | Boiling Point (°C at 760 mmHg) |

| Diethyl Ether | 34.6 |

| Tetrahydrofuran (THF) | 66 |

| Acetone | 56 |

| 2-Octanone | 173 |

| This compound | 177-178 [1] |

| Hexane (potential byproduct) | 69 |

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (for vacuum distillation if required)

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Charge the distillation flask with the crude this compound.

-

Distillation: Gradually heat the flask. The temperature at the distillation head should be monitored closely.

-

Fraction Collection: Collect the fractions that distill at the boiling point of this compound (approximately 177-178 °C at atmospheric pressure). Lower boiling impurities will distill first and should be collected separately.

Caption: Fractional Distillation Workflow for this compound.

Conclusion

The synthesis of this compound is a well-understood process, with the Grignard reaction being the most practical and commonly employed method in both laboratory and industrial settings. The choice between the two primary Grignard routes will often depend on the availability and cost of the starting materials. While organolithium reagents offer a more reactive alternative, their handling requirements necessitate more stringent safety precautions. For all synthesis pathways, purification by fractional distillation is a crucial final step to obtain a high-purity product suitable for its intended applications. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important tertiary alcohol.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. CN103058823A - Preparation method of 2-dimethyl-2-octanol - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Purification [chem.rochester.edu]

An In-depth Technical Guide to 2-Methyl-2-octanol

This technical guide provides a comprehensive overview of 2-Methyl-2-octanol, including its nomenclature, physicochemical properties, relevant experimental protocols, and its role as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

-

IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methyloctan-2-ol .[1][2][3]

-

Synonyms : this compound is also known by several other names, including:

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][2][4] |

| Molecular Weight | 144.25 g/mol | [1][5] |

| Boiling Point | 178 °C at 760 mmHg | [4][7] |

| Melting Point | 6.15 °C (estimate) | [4][7] |

| Density | 0.825 g/cm³ | [4][7] |

| Refractive Index | 1.431 | [4][7] |

| Vapor Pressure | 0.305 mmHg at 25°C | [4] |

| Flash Point | 71.1 °C | [4][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO. Low solubility in water (approx. 495 mg/L at 25°C). | [3][4] |

Experimental Protocols

Detailed methodologies for the analysis and synthesis involving this compound are crucial for reproducible research.

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Objective : To identify and quantify this compound in a given sample.

Methodology :

-

Sample Preparation :

-

For complex matrices, perform a liquid-liquid extraction using a non-polar organic solvent such as hexane (B92381) or dichloromethane.

-

To enhance volatility and improve peak shape, derivatization of the hydroxyl group can be performed. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

-

-

Instrumentation and Conditions :

-

Gas Chromatograph : Agilent 7890B GC System or equivalent.

-

Mass Spectrometer : Agilent 5977A MS Detector or equivalent.

-

Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[8]

-

Injector Temperature : 250 °C.[9]

-

Oven Temperature Program : An initial temperature of 40 °C held for 2 minutes, followed by a ramp up to 250 °C at a rate of 10 °C/min.[9]

-

MS Interface Temperature : 280 °C.

-

Mass Range : 40 - 500 m/z.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

This compound is a tertiary alcohol. A general and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.

Objective : To synthesize a tertiary alcohol, such as this compound, from a ketone and a Grignard reagent.

Reaction : Acetone (B3395972) reacts with n-hexylmagnesium bromide in an ethereal solvent, followed by an acidic workup, to yield this compound.

Methodology :

-

Preparation of Grignard Reagent :

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of 1-bromohexane (B126081) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.

-

Once the reaction starts, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (n-hexylmagnesium bromide).

-

-

Reaction with Ketone :

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification :

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

-

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of other chemical compounds. For instance, it can be used to synthesize 4-(1,1-Dimethylheptyl)phenol Diethoxylate, a compound that has been shown to stimulate vitellogenin gene expression in trout hepatocytes.[10]

Caption: Synthetic pathway of 4-(1,1-Dimethylheptyl)phenol Diethoxylate.

References

- 1. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. 2-Octanol, 2-methyl-|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 628-44-4 [chemicalbook.com]

An In-depth Technical Guide to the Safety Data for 2-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Methyl-2-octanol (CAS No. 628-44-4), a tertiary alcohol used as a synthetic intermediate in various chemical applications, including the synthesis of fragrance compounds and as a potential component in pharmaceutical manufacturing.[1] Understanding its hazard profile is critical for ensuring safe handling and use in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing safe experimental setups, storage, and handling procedures.

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol [2] |

| Appearance | Colorless liquid or solid[3] |

| Boiling Point | 177 to 178 °C at 760 mmHg[3][4] |

| Melting Point | 6.15 °C (estimate)[3] |

| Flash Point | 71.1 °C (160.0 °F) TCC[3][4] |

| Density | 0.825 g/cm³[3] |

| Vapor Pressure | 0.3 ± 0.7 mmHg at 25 °C (Predicted)[3] |

| Water Solubility | 495 mg/L at 25 °C (estimated)[4] |

| logP (o/w) | 3.132 (estimated)[4] |

| Refractive Index | 1.431[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its effects on skin and eyes.[2][5]

GHS Hazard Statements:

GHS Pictograms:

Signal Word: Danger[2]

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for determining the safety data of this compound are not explicitly provided in standard Safety Data Sheets. However, these properties are determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials).

-

Flash Point: The Tag Closed Cup (TCC) method is a common procedure for determining the flash point of flammable liquids.

-

Skin and Eye Irritation: These are typically assessed using in vivo (e.g., rabbit Draize test) or in vitro methods that model the effects on skin and eye tissues.

-

Toxicity Studies: Acute toxicity is generally determined through oral, dermal, and inhalation routes in animal models (e.g., rats, rabbits) to establish LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, including gloves and eye/face protection.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

-

Take precautionary measures against static discharge.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

The recommended storage temperature is 0-8 °C.[7]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and minimize environmental contamination.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8][9]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[10] May be light sensitive.[11]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to light.[10][11]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[11]

This guide summarizes the currently available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere to the recommended safety precautions. Always refer to the most current and complete Safety Data Sheet provided by the supplier before use.

References

- 1. This compound | 628-44-4 [chemicalbook.com]

- 2. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 628-44-4 [thegoodscentscompany.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 628-44-4 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Spectral Data of 2-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the tertiary alcohol, 2-Methyl-2-octanol. The information herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and logical visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | Triplet | 3H | H-8 |

| 1.14 | Singlet | 6H | H-1, H-9 |

| 1.27 | Multiplet | 8H | H-4, H-5, H-6, H-7 |

| 1.38 | Multiplet | 2H | H-3 |

| 1.45 | Singlet | 1H | OH |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 14.1 | Primary (CH₃) | C-8 |

| 22.6 | Secondary (CH₂) | C-7 |

| 23.9 | Secondary (CH₂) | C-4 |

| 29.2 | Primary (CH₃) | C-1, C-9 |

| 31.9 | Secondary (CH₂) | C-6 |

| 44.5 | Secondary (CH₂) | C-5 |

| 70.9 | Quaternary (C) | C-3 |

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3366 | Strong, Broad | O-H Stretch | Alcohol |

| 2956, 2929, 2859 | Strong | C-H Stretch | Alkane |

| 1466 | Medium | C-H Bend | Alkane |

| 1378 | Medium | C-H Bend (gem-dimethyl) | Alkane |

| 1152 | Strong | C-O Stretch | Tertiary Alcohol |

| 905 | Medium | O-H Bend | Alcohol |

Table 4: Major Mass Spectrometry Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 59 | 80 | [C₃H₇O]⁺ |

| 73 | 40 | [C₄H₉O]⁺ |

| 87 | 20 | [C₅H₁₁O]⁺ |

| 129 | 10 | [M-CH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a JEOL GX-400 spectrometer operating at a proton frequency of 399.65 MHz and a carbon frequency of 100.535 MHz.

-

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Parameters: A pulse flip angle of 22.5-30.0 degrees was used with a pulse repetition time of 30 seconds to ensure accurate integration.

-

¹³C NMR Parameters: The spectrum was acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.

-

Temperature: All NMR measurements were conducted at 30°C.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a JASCO FT/IR-410 spectrometer.

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired using the neat liquid film method. A thin film of the sample was placed between two potassium bromide (KBr) plates.

-

Instrument Parameters: The spectrum was recorded with a resolution of 0.5 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum was recorded on a JEOL JMS-01SG mass spectrometer.

-

Ionization Method: Electron Impact (EI) was used as the ionization source.

-

Electron Energy: The electron accelerating voltage was set to 75 eV.

-

Inlet System: A direct or reservoir inlet system was utilized for sample introduction.

Visualizations

The following diagrams illustrate key logical relationships in the spectral analysis of this compound.

Caption: Correlation of ¹H NMR peaks to the molecular structure of this compound.

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

2-Methyl-2-octanol solubility in different solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-octanol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a tertiary alcohol with applications in various chemical and pharmaceutical fields. Understanding the solubility of this compound is crucial for its effective use in synthesis, formulation, and purification processes. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solvent selection.

This compound (CAS No: 628-44-4) is a tertiary alcohol with the molecular formula C9H20O. Its structure, featuring a hydroxyl group attached to a tertiary carbon, significantly influences its solubility characteristics. The bulky alkyl chain contributes to its nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, rendering it amphiphilic.

Key Physicochemical Properties:

-

Molecular Weight: 144.26 g/mol

-

Boiling Point: 177-178 °C

-

Density: Approximately 0.825 g/cm³

-

LogP (Octanol-Water Partition Coefficient): Estimated to be around 3.1, indicating a preference for lipophilic environments.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like." Its solubility in a given solvent depends on the interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

-

Polarity: Due to the presence of the hydroxyl group, this compound exhibits some polarity, allowing it to interact with polar solvents. However, the long, nonpolar octyl chain dominates its character, leading to better solubility in nonpolar or moderately polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols and water. In aprotic polar solvents, it can act as a hydrogen bond donor.

-

Steric Hindrance: The tertiary nature of the alcohol and the bulky alkyl groups can create steric hindrance, potentially affecting the accessibility of the hydroxyl group for hydrogen bonding and influencing its solubility compared to primary or secondary isomers.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Polarity | Solubility (at 25 °C) | Notes |

| Water | Protic, Polar | High | ~ 495 mg/L | Sparingly soluble due to the large hydrophobic alkyl chain. |

| Ethanol | Protic, Polar | High | Soluble | Expected to be miscible due to structural similarity and hydrogen bonding. |

| Methanol | Protic, Polar | High | Soluble | Expected to be miscible. |

| Acetone | Aprotic, Polar | Medium | Soluble | Good solubility is expected due to dipole-dipole interactions. |

| Diethyl Ether | Aprotic, Nonpolar | Low | Soluble | Good solubility is expected due to van der Waals forces. |

| Hexane | Aprotic, Nonpolar | Low | Soluble | Expected to be highly soluble due to the nonpolar nature of both compounds. |

| Toluene | Aprotic, Nonpolar | Low | Soluble | Good solubility is expected due to the nonpolar aromatic nature of toluene. |

| Chloroform | Aprotic, Polar | Medium | Soluble | Good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Soluble | Good solubility is expected due to its strong polar nature. |

Note: "Soluble" indicates that the substance is generally known to dissolve in the solvent, but specific quantitative data (g/100mL or mol/L) was not found in the initial search. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for key experiments.

Method 1: Shake-Flask Method (for determining equilibrium solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle. Alternatively, centrifuge the sample to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. To avoid aspirating any undissolved solute, it is advisable to use a syringe filter.

-

Quantification: Accurately dilute the withdrawn aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/L, or mol/L.

Method 2: Visual Titration Method (for rapid estimation)

This method provides a quicker, albeit less precise, estimation of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Burette

-

Graduated cylinder or volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Initial Setup: Place a known volume of the solvent in a beaker or flask equipped with a magnetic stir bar.

-

Titration: Slowly add this compound from a burette to the stirring solvent.

-

Observation: Observe the solution for the first sign of persistent cloudiness or the formation of a second phase (undissolved droplets). This indicates that the saturation point has been reached.

-

Calculation: Record the volume of this compound added. Calculate the approximate solubility as the volume of solute per volume of solvent. This can be converted to a mass/volume concentration using the density of this compound.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements.

Caption: A logical workflow for selecting a suitable solvent for this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various solvents. While a comprehensive quantitative dataset is not yet publicly available, the provided qualitative data, along with an understanding of the underlying physicochemical principles, offers valuable guidance for researchers, scientists, and drug development professionals. For applications demanding high precision, the detailed experimental protocols provided will enable the accurate determination of solubility. The logical workflow for solvent selection further aids in making informed decisions for process development and optimization.

Commercial Suppliers and Technical Guide for 2-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Methyl-2-octanol, a key synthetic intermediate. This document outlines its commercial availability, physicochemical properties, and its significant role in the synthesis of biologically active compounds. Detailed experimental protocols and relevant signaling pathways are also presented to support research and development activities.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered ranges from 95% to over 99%. Researchers can acquire this compound in quantities ranging from grams to kilograms to meet laboratory and pilot-scale needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purity | Notes |

| Sigma-Aldrich | 95% | A well-established supplier for research chemicals, offering various grades and quantities. |

| LookChem | ≥99% | Provides access to multiple manufacturers and distributors, with information indicating that the product has achieved commercial mass production.[1] |

| Rose Scientific | 97% | A long-standing supplier of specialty chemicals, offering this compound for over thirty years and providing bulk quantities.[2] |

| Santa Cruz Biotechnology | - | Offers this compound for biochemical and proteomics research, with lot-specific data available on their Certificate of Analysis.[3] |

| ChemicalBook | ≥99.0% | An online platform that connects buyers with various suppliers, listing prices and available purities.[4] |

| Guidechem | 95%, 99% | A B2B platform that lists various manufacturers and their minimum order quantities.[5] |

| The Good Scents Company | 95.00 to 100.00% | Lists suppliers and provides information on the use of this compound in the fragrance industry.[6] |

Physicochemical Properties

This compound is a tertiary alcohol with the chemical formula C₉H₂₀O. Its structure and properties make it a useful intermediate in organic synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 628-44-4 | [1][7] |

| Molecular Weight | 144.25 g/mol | [7] |

| IUPAC Name | 2-methyloctan-2-ol | [7] |

| Synonyms | 1,1-Dimethylheptyl alcohol, n-Hexyldimethylcarbinol | [1][7] |

| Appearance | Colorless liquid | |

| Boiling Point | 178 °C at 760 mmHg | [1] |

| Density | 0.825 g/cm³ | [1] |

| Flash Point | 71.1 °C | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO; Insoluble in water. | [1] |

| Refractive Index | 1.431 | [1] |

Role as a Synthetic Intermediate

This compound is a crucial precursor for the synthesis of 4-(1,1-dimethylheptyl)phenol and its derivatives, such as 4-(1,1-Dimethylheptyl)phenol Diethoxylate.[1][2][4] These alkylphenolic compounds are of significant interest in toxicology and endocrinology research due to their estrogenic activity.[8]

Logical Workflow for Synthesis and Application

The following diagram illustrates the progression from the starting material, this compound, to the synthesis of its derivatives and their subsequent application in biological assays.

Biological Activity of Derivatives

Derivatives of this compound, specifically alkylphenols like 4-octylphenol (B30498) and 4-nonylphenol, have been identified as xenoestrogens.[8] These compounds can mimic the effects of endogenous estrogens, such as 17β-estradiol, by interacting with estrogen receptors.[8]

Estrogenic Signaling Pathways

Alkylphenols can exert their estrogenic effects through multiple signaling pathways. They can act as agonists for the nuclear estrogen receptor (ER), leading to the regulation of gene expression.[8] Additionally, they can trigger rapid, non-genomic signaling through G protein-coupled estrogen receptor 1 (GPER).[9]

Experimental Protocols

Synthesis of 4-(1,1-dimethylheptyl)phenol (Conceptual)

Materials:

-

This compound

-

Lewis acid catalyst (e.g., AlCl₃, BF₃) or strong protic acid (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Apparatus for reflux and distillation

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve phenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.

-

Add this compound dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench it by carefully pouring it over ice water.

-

Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 4-(1,1-dimethylheptyl)phenol.

Vitellogenin Induction Assay in Rainbow Trout Hepatocytes

This protocol is a composite based on established methods for assessing the estrogenicity of compounds by measuring the induction of vitellogenin (Vg), an egg yolk precursor protein, in fish liver cells.[10][11][12]

Materials:

-

Primary hepatocytes isolated from rainbow trout (Oncorhynchus mykiss)

-

Cell culture medium (e.g., Hank's medium, phenol-red free) supplemented with HEPES, sodium bicarbonate, and bovine serum albumin.[10]

-

Trout serum[10]

-

17β-estradiol (positive control)

-

Test compound (e.g., 4-(1,1-Dimethylheptyl)phenol Diethoxylate)

-

Multi-well cell culture plates

-

Vitellogenin ELISA kit specific for rainbow trout[13]

Procedure:

-

Cell Culture: Isolate primary hepatocytes from rainbow trout liver using a two-step collagenase perfusion method.[14] Plate the cells in multi-well plates and allow them to attach overnight.

-

Exposure: Prepare a range of concentrations of the test compound and the positive control (17β-estradiol) in the culture medium. Remove the plating medium from the cells and replace it with the medium containing the test compounds.

-

Incubation: Incubate the cells for a period of 48 to 96 hours.[10]

-

Sample Collection: After incubation, collect both the culture medium and the cell lysate.

-

Quantification of Vitellogenin: Measure the concentration of vitellogenin in the collected samples using a rainbow trout-specific competitive ELISA kit.[13] Follow the manufacturer's instructions for the assay.

-

Data Analysis: Construct dose-response curves for the test compound and the positive control. Determine the EC50 (half-maximal effective concentration) for vitellogenin induction to assess the estrogenic potency of the test compound relative to 17β-estradiol.

Safety Information

This compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.[15]

References

- 1. 2-Octanol, 2-methyl-|lookchem [lookchem.com]

- 2. Unsupported service [rosescientific.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 628-44-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 628-44-4 [thegoodscentscompany.com]

- 7. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determining relative estrogenicity by quantifying vitellogenin induction in rainbow trout liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro vitellogenin production by carp (Cyprinus carpio) hepatocytes as a screening method for determining (anti)estrogenic activity of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of vitellogenin synthesis in an Atlantic salmon (Salmo salar) hepatocyte culture: a sensitive in vitro bioassay for the oestrogenic and anti-oestrogenic activity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosense.com [biosense.com]

- 14. Frontiers | In vitro biotransformation assays using fish liver cells: Comparing rainbow trout and carp hepatocytes [frontiersin.org]

- 15. guidechem.com [guidechem.com]

Purity Standards for 2-Methyl-2-octanol for Research Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 2-Methyl-2-octanol intended for research applications. It outlines common impurities, analytical methodologies for purity assessment, and detailed experimental protocols. The information presented herein is essential for ensuring the quality and reliability of research outcomes where this compound is utilized as a reagent or starting material.

Introduction to this compound in Research

This compound (CAS No: 628-44-4), a tertiary alcohol, finds application in various research and development sectors, including its use as a specialty solvent and an intermediate in the synthesis of novel organic molecules. Given its role in sensitive experimental settings, the purity of this compound is of paramount importance to avoid the introduction of variables that could compromise experimental results. Research-grade this compound is typically available in purities ranging from 95% to over 99%.

Synthesis and Potential Impurities

The most common industrial synthesis of this compound is through the Grignard reaction. Understanding the synthesis route is critical for identifying potential process-related impurities. Two primary Grignard pathways are:

-

Pathway A: Reaction of a hexylmagnesium halide (e.g., hexylmagnesium bromide) with acetone.

-

Pathway B: Reaction of methylmagnesium halide (e.g., methylmagnesium bromide) with heptan-2-one.

A simplified logical diagram of the Grignard synthesis and potential impurity introduction is presented below.

2-Methyl-2-octanol: A Technical Guide to its Biological Activities and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-octanol, a tertiary alcohol with the chemical formula C9H20O, is utilized as a synthetic intermediate and a fragrance ingredient. While extensive research on its specific biological activities is limited, existing data and the toxicological profiles of structurally related tertiary alcohols indicate potential neurotoxic and irritant properties. This technical guide provides a comprehensive overview of the known biological effects of this compound, extrapolates potential mechanisms of action based on current toxicological knowledge of aliphatic alcohols, and details relevant experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its lipophilicity as indicated by the estimated logP value, are crucial in understanding its potential for membrane interaction and biological activity.

| Property | Value | Reference |

| CAS Number | 628-44-4 | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.26 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 177-178 °C | [3] |

| Water Solubility | 495 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 3.132 (estimated) | [3] |

Known and Potential Biological Activities

Direct studies on the specific biological activities of this compound are not extensively available in peer-reviewed literature. The primary documented effects are its classification as a neurotoxin and a skin and eye irritant.[4]

Neurotoxicity

This compound is classified as a neurotoxin.[4] While the precise mechanisms have not been elucidated for this specific compound, the neurotoxic effects of other organic solvents and aliphatic alcohols are well-documented and likely share common pathways.

Potential Mechanisms of Neurotoxicity:

The lipophilic nature of this compound suggests it can readily partition into the lipid-rich environment of the central and peripheral nervous systems. The primary mechanism of acute neurotoxicity for many simple alcohols is non-specific and involves the disruption of neuronal membrane function. This can lead to:

-

Alteration of Membrane Fluidity: Insertion of alcohol molecules into the lipid bilayer can increase membrane fluidity, thereby altering the function of embedded proteins such as ion channels and receptors.[5]

-

Modulation of Neurotransmitter Systems: Alcohols are known to interact with various neurotransmitter systems. A key target is the potentiation of GABA-A receptor function, leading to CNS depression.[6] Conversely, they can inhibit the function of excitatory glutamate (B1630785) receptors, such as the NMDA receptor.[5][7]

-

Enzyme Inhibition: While not specifically studied for this compound, other alcohols can inhibit the activity of membrane-bound enzymes.

The following diagram illustrates a hypothesized workflow for investigating the neurotoxicity of this compound.

Skin and Eye Irritation

This compound is documented as a skin and eye irritant.[4] The mechanism of skin irritation by aliphatic alcohols is generally attributed to their ability to disrupt the stratum corneum, the outermost layer of the epidermis.

Potential Mechanisms of Skin Irritation:

-

Lipid Extraction: Due to its lipophilic character, this compound can extract intercellular lipids from the stratum corneum, compromising its barrier function.

-

Protein Denaturation: Alcohols can denature keratin, a key structural protein in the skin.

-

Induction of Inflammatory Response: Disruption of the skin barrier can lead to the release of pro-inflammatory cytokines from keratinocytes, resulting in erythema and edema.[8]

The following diagram outlines a general workflow for assessing skin irritation potential.

Quantitative Structure-Activity Relationship (QSAR) Insights

In the absence of extensive empirical data, QSAR models can provide insights into the likely biological activity of this compound. The lipophilicity (logP) is a key descriptor in many QSAR models for predicting the toxicity of non-polar narcotic chemicals.[9][10] The estimated logP of approximately 3.1 suggests that this compound will readily partition into biological membranes, a prerequisite for its neurotoxic and skin-irritating effects. This partitioning behavior is a key driver for "baseline toxicity," where the biological effect is primarily due to the disruption of membrane integrity and function rather than specific receptor interactions.[9]

Experimental Protocols

Detailed protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide overviews of standard methodologies.

In Vitro Neurotoxicity Assessment: Neuronal Cell Viability (MTT Assay)

This protocol is adapted from standard cytotoxicity testing procedures.[11][12]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value.

In Vitro Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.[13][14]

Objective: To assess the skin irritation potential of this compound using a 3D human skin model.

Materials:

-

Reconstructed human epidermis tissue kits (e.g., EpiDerm™)

-

Assay medium provided with the kit

-

This compound

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

MTT solution

-

24-well plates

-

Plate reader

Procedure:

-

Tissue Pre-incubation: Upon receipt, place the RhE tissues into 24-well plates with assay medium and incubate overnight.

-

Topical Application: Apply a defined amount of this compound, the positive control, and the negative control to the surface of the tissues.

-

Exposure: Incubate for a specified time (e.g., 60 minutes).

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

-

MTT Viability Assay: Transfer the tissues to a well containing MTT solution and incubate for 3 hours.

-

Formazan Extraction: Transfer the tissues to a new well and add isopropanol to extract the formazan.

-

Absorbance Measurement: Measure the optical density of the isopropanol extract.

-

Data Analysis: Calculate the percentage of viability for each tissue relative to the negative control. A reduction in viability below a certain threshold (typically 50%) classifies the substance as an irritant.

Metabolism and Toxicokinetics

There is a lack of specific data on the metabolism and toxicokinetics of this compound. As a tertiary alcohol, it is expected to be more resistant to oxidation by alcohol dehydrogenase compared to primary and secondary alcohols. Metabolism is likely to proceed via cytochrome P450-mediated oxidation and subsequent conjugation reactions (e.g., glucuronidation) to facilitate excretion. Its lipophilicity suggests that it may be distributed to and accumulate in fatty tissues. Further studies are required to elucidate its metabolic fate and pharmacokinetic profile.

Conclusion and Future Directions

This compound is a compound with documented neurotoxic and irritant properties, though the specific molecular mechanisms remain largely uninvestigated. Based on its chemical structure and the known effects of similar aliphatic alcohols, its biological activities are likely mediated through non-specific interactions with cell membranes, leading to disruption of their structure and function.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets of this compound in the nervous system and skin.

-

Quantitative Toxicological Data: Determining key toxicological parameters such as No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) through in vivo studies.

-

Metabolism and Toxicokinetics: Characterizing the metabolic pathways and pharmacokinetic profile of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Signaling Pathway Analysis: Investigating the potential of this compound to modulate specific signaling pathways involved in inflammation and cell death.

This technical guide provides a starting point for researchers and professionals by consolidating the available information and outlining a path for future investigations into the biological activities of this compound.

References

- 1. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound, 628-44-4 [thegoodscentscompany.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Effect of alcohol on the central nervous system to develop neurological disorder: pathophysiological and lifestyle modulation can be potential therapeutic options for alcohol-induced neurotoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boldhealthinc.com [boldhealthinc.com]

- 7. Ethanol and Cognition: Indirect Effects, Neurotoxicity and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cutaneous reactions to lower aliphatic alcohols before and during disulfiram therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iivs.org [iivs.org]

- 14. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

Thermochemical Profile of 2-Methyl-2-octanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-2-octanol (CAS No: 628-44-4), a tertiary alcohol with applications in fragrance and as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate thermochemical information for process design, safety analysis, and computational modeling.

Core Thermochemical and Physical Properties

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. While experimental data for some properties are available, others have been estimated using reliable computational methods due to the absence of direct experimental measurements in publicly accessible literature.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Units | Data Type | Source |

| Molecular Formula | C₉H₂₀O | - | - | [1][2][3] |

| Molecular Weight | 144.25 | g/mol | - | [1][2][3] |

| Boiling Point | 177.00 - 178.00 | °C at 760 mmHg | Experimental | [4] |

| Vapor Pressure | 0.305 | mmHg at 25.00 °C | Estimated | [4] |

| Flash Point | 71.10 | °C | Estimated | [4] |

| Density | 0.825 | g/cm³ | Not Specified | |

| Enthalpy of Vaporization (ΔHvap) | 64.6 | kJ/mol at 353 K | Experimental | [5] |

| Standard Enthalpy of Formation (liquid, ΔHf°) | -450.3 ± 5.8 | kJ/mol | Estimated | Group Contribution Method |

| Standard Molar Entropy (liquid, S°) | 363.2 ± 7.3 | J/(mol·K) | Estimated | Group Contribution Method |

| Liquid Heat Capacity (Cp,l) | 330.8 ± 16.5 | J/(mol·K) | Estimated | Group Contribution Method |

Experimental Protocols: Determination of Enthalpy of Combustion

Principle

The enthalpy of combustion is determined by burning a known mass of the substance in a constant-volume bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water and the calorimeter components, leading to a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus

-

Oxygen bomb calorimeter

-

High-precision digital thermometer (resolution of at least 0.001 °C)

-

Analytical balance (readability of at least 0.1 mg)

-

Benzoic acid (for calibration)

-

Oxygen cylinder with a pressure regulator

-

Ignition system

-

Sample crucible (platinum or stainless steel)

-

Deionized water

Procedure

-

Calibration of the Calorimeter:

-

A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.

-

A fuse wire is attached to the ignition electrodes, with the wire in contact with the benzoic acid pellet.

-

The bomb is assembled and pressurized with oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of deionized water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until a constant temperature is reached.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A known mass (approximately 0.5 - 1 g) of this compound is accurately weighed into the crucible.

-

The fuse wire is attached to the ignition electrodes, with the wire submerged in the liquid sample.

-

The bomb is assembled, pressurized with oxygen, and placed in the calorimeter with a known mass of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature change is recorded as in the calibration step.

-

The heat released during the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature rise.

-

The enthalpy of combustion of this compound is then calculated on a molar basis.[6][7][8][9][10]

-

The workflow for this experimental determination is visualized in the following diagram.

References

- 1. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 2. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 3. 2-Octanol, 3-methyl- [webbook.nist.gov]

- 4. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 5. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. practical-science.com [practical-science.com]

- 9. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]

Methodological & Application

Application Notes and Protocols: The Role of 2-Methyl-2-octanol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-methyl-2-octanol within the context of Grignard reactions. While primarily a product of Grignard synthesis, this tertiary alcohol can also be employed as a quenching agent. This document offers detailed protocols for its synthesis and outlines its function in terminating a Grignard reaction.

Synthesis of this compound via Grignard Reaction

This compound is a tertiary alcohol that can be efficiently synthesized through the nucleophilic addition of a methyl Grignard reagent to 2-octanone (B155638).[1] This reaction is a classic example of the Grignard reaction's utility in forming carbon-carbon bonds to create more complex molecules.[2][3]

There are two primary pathways to synthesize this compound using a Grignard reaction:

-

Route A: Reaction of methylmagnesium halide with 2-octanone.

-

Route B: Reaction of hexylmagnesium halide with acetone.

This document will focus on Route A, as it is a direct and commonly employed method.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous tertiary alcohols.[2][4]

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Octanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere (e.g., nitrogen or argon)